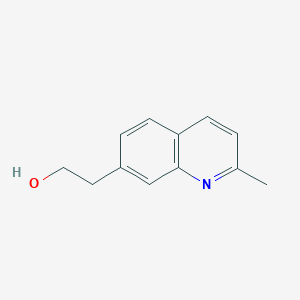

2-(2-Methylquinolin-7-yl)ethanol

Description

2-(2-Methylquinolin-7-yl)ethanol is a quinoline derivative featuring a methyl substituent at the 2-position of the quinoline ring and an ethanol group at the 7-position. For example, substituted quinolines are often synthesized via condensation reactions using acetophenone derivatives under basic conditions (e.g., KOH in ethanol at 80°C) , followed by functionalization steps such as coupling with boronic esters/acids using palladium catalysts . The ethanol side chain may enhance solubility and influence biological interactions, as seen in structurally similar compounds like tyrosol analogs .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(2-methylquinolin-7-yl)ethanol |

InChI |

InChI=1S/C12H13NO/c1-9-2-4-11-5-3-10(6-7-14)8-12(11)13-9/h2-5,8,14H,6-7H2,1H3 |

InChI Key |

CSUILJILAMYNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methylquinolin-7-yl)ethanol with key analogs based on substituent patterns, synthesis routes, and biological activities:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Ethanol-containing compounds like tyrosol and its analogs exhibit tyrosinase inhibition, with activity dependent on substituent position. For example, 2-(3-hydroxyphenyl)ethanol shows 52.1% inhibition at 1 mM, outperforming tyrosol (38.2%) . The 2-methylquinolin-7-yl group in the target compound may similarly modulate enzyme interactions. Bulky substituents (e.g., tetramethylbutyl in ) reduce solubility but enhance surfactant behavior, whereas electron-withdrawing groups (e.g., cyano in ) may improve binding to biological targets.

Synthetic Accessibility: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura in ) enables precise functionalization of the quinoline core. In contrast, simpler ethanol derivatives like tyrosol are accessible via shorter routes, emphasizing a trade-off between complexity and yield.

Structural Insights: X-ray crystallography tools (e.g., SHELX , ORTEP-III ) have been critical in resolving bond lengths and angles in quinoline derivatives. For instance, the C3–C12 bond in ’s compound (1.467 Å) suggests conformational flexibility, which may influence molecular packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.